2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine is an organic compound with the molecular formula C10H8ClN3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-pyridinemethanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
the general approach involves optimizing the reaction conditions to achieve high yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Oxidation and Reduction Reactions: N-oxides and amines.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-bromopyrimidine
- 2-Chloro-6-methoxypyrimidine
Uniqueness
2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethoxy group enhances its ability to interact with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H8ClN3O |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-chloro-5-(pyridin-3-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C10H8ClN3O/c11-10-13-5-9(6-14-10)15-7-8-2-1-3-12-4-8/h1-6H,7H2 |
InChI Key |
RRERCLXDTPTHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.